molecular formula C12H12Cl2N2O3 B1274237 Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride CAS No. 72133-30-3

Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride

Cat. No. B1274237
CAS RN: 72133-30-3
M. Wt: 303.14 g/mol
InChI Key: IJTFVJJXAVCDFP-UHFFFAOYSA-N
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Description

Picolinic acid derivatives have been the subject of various studies due to their interesting chemical properties and potential applications. The research has explored different aspects of these compounds, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of picolinic acid derivatives has been achieved through various methods. For instance, the synthesis of 5-haloalkyl or 5-branched alkyl picolinic acids, which are known as dopamine β-hydroxylase inhibitors, involves reacting 2-methyl-5-ethynyl pyridine with alkyl dihalide followed by hydrogenation. This method also includes the conversion of 2-methylpyridine-5-aldehyde with isoalkylidene phosphorane and subsequent hydrogenation to yield 2-methyl-5-isoalkyl pyridines, which are then oxidized to the corresponding picolinic acids . Additionally, picolinic acids have been synthesized from 2-aminophenols using 2-aminophenol 1,6-dioxygenase, which catalyzes ring cleavage and spontaneous conversion to picolinic acids .

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the molecular structure of picolinic acid derivatives. For example, unconventional crystallographic features were observed in the structures of picolinic acid and its trifluoroacetate salt, as well as pyridoxal hydrochloride derivatives. The Fourier differences map was crucial in visualizing electron densities and locating hydrogen atoms between carboxylate moieties, phenolic oxygen atoms, or pyridinic nitrogen atoms . Another study synthesized a novel complex, (2-amino-5-picolinium) tetrachlorocobaltate(II), and characterized its crystal structure, revealing an alternation of inorganic and organic layers in the crystal .

Chemical Reactions Analysis

The chemical reactions involving picolinic acid derivatives have been explored through various analytical techniques. Solid-state NMR methods have been used to characterize the bulk chemical composition of single crystals of 2-pyridinecarboxylic acid and to resolve signals corresponding to different protons in the molecules . Infrared spectroscopy has confirmed the existence of functional groups in the synthesized materials and provided more information about their chemical composition .

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives have been investigated through different approaches. The thermal stability of the synthesized compounds has been examined using DTA/TG analyses, as seen in the study of the tetrachlorocobaltate(II) salt with 2-amino-5-picolinium . Mass spectrometry has been employed to determine the structural properties of fatty acids by synthesizing picolinyl esters, which produce abundant diagnostic ions that help in the structural determination of various types of fatty acids .

Scientific Research Applications

Picolinic Acid Catabolism in Alcaligenes faecalis JQ135

Picolinic acid, a natural toxic pyridine derived from l-tryptophan metabolism, is degraded and utilized by microorganisms such as Alcaligenes faecalis JQ135. The study revealed the catabolic pathway of picolinic acid, identifying an intermediate, 3,6-dihydroxypicolinic acid, and characterizing a novel decarboxylase, PicC. This enzyme specifically catalyzes the decarboxylation of 3,6-dihydroxypicolinic acid into 2,5-dihydroxypyridine, providing insights into the microbial metabolism of picolinic acid at the molecular level (Qiu et al., 2018).

Novel pic Gene Cluster in Alcaligenes faecalis JQ135

The pic gene cluster, responsible for the complete degradation of picolinic acid, was identified in Alcaligenes faecalis JQ135. The study outlined the degradation pathway, involving initial hydroxylation of picolinic acid to 6-hydroxypicolinic acid, followed by a series of reactions leading to the final product, fumaric acid. This discovery provides a new perspective on the catabolic mechanisms of picolinic acid in bacteria and highlights the widespread distribution of homologous pic gene clusters in various bacterial classes (Qiu et al., 2019).

Picolinic Acid in Industrial Applications

Picolinic Acids Synthesis from 2-Aminophenols

A convenient strategy for synthesizing substituted picolinic acids from corresponding aminophenols has been developed, utilizing 2-aminophenol 1,6-dioxygenase. This method provides yields greater than 90% and offers a promising approach for the industrial synthesis of substituted picolinic acids (He & Spain, 2000).

Reactive Extraction of Picolinic Acid

The study focused on the reactive extraction of picolinic acid from dilute aqueous solutions, often used in the synthesis of pharmaceuticals, herbicides, and nutritional supplements. The equilibrium study highlighted the importance of selecting appropriate extractant-diluent systems to optimize the distribution of picolinic acid with minimal toxicity (Datta & Kumar, 2014).

Chemical Studies and Synthesis Involving Picolinic Acid

Hydrogen-Bonded Synthons in Picoline-Chloranilic Acid Complexes

Molecular complexes formed between picoline and chloranilic acid were studied, revealing predictable hydrogen-bonded supramolecular units. The study contributes to understanding the variation in hydrogen bond bifurcation and its impact on the properties of the resulting complexes (Adam et al., 2010).

Synthesis of 4-(4-Aminophenoxy)-N-propylpicolinamide

The compound 4-(4-aminophenoxy)-N-propylpicolinamide, a crucial intermediate for synthesizing biologically active compounds, was synthesized from picolinic acid through three simple steps. The study optimized the synthesis method, achieving a total yield of 80% and underscoring the potential of this compound in producing small molecule inhibitors (Xiong et al., 2018).

properties

IUPAC Name

5-(4-aminophenoxy)pyridine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3.2ClH/c13-8-1-3-9(4-2-8)17-10-5-6-11(12(15)16)14-7-10;;/h1-7H,13H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTFVJJXAVCDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CN=C(C=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222445
Record name Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride

CAS RN

72133-30-3
Record name Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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